Cas no 61490-71-9 ((r)-1,2-hexadecanediol)

(r)-1,2-hexadecanediol 化学的及び物理的性質
名前と識別子
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- (r)-1,2-hexadecanediol
- (2R)-hexadecane-1,2-diol
- (2R)-(+)-1,2-hexadecanediol
- (2R)-1,2-hexadecanediol
- (R)-Hexadecan-1,2-diol
- (R)-hexadecane-1,2-diol
- AG-G-24133
- CTK5B3320
- FT-0605123
- DTXSID501313542
- (r)-(+)-1,2-hexadecanediol
- SCHEMBL15070991
- 61490-71-9
- MFCD00798330
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- MDL: MFCD00798330
- インチ: InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3/t16-/m1/s1
- InChIKey: BTOOAFQCTJZDRC-MRXNPFEDSA-N
- ほほえんだ: CCCCCCCCCCCCCCC(CO)O
計算された属性
- せいみつぶんしりょう: 258.25602
- どういたいしつりょう: 258.255880323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 14
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 40.5Ų
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- PSA: 40.46
(r)-1,2-hexadecanediol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM580497-5g |
(R)-1,2-HEXADECANEDIOL |
61490-71-9 | 95%+ | 5g |
$1372 | 2023-02-02 | |
Chemenu | CM580497-1g |
(R)-1,2-HEXADECANEDIOL |
61490-71-9 | 95%+ | 1g |
$588 | 2023-02-02 |
(r)-1,2-hexadecanediol 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
(r)-1,2-hexadecanediolに関する追加情報
Introduction to (R)-1,2-Hexadecanediol (CAS No. 61490-71-9)
(R)-1,2-Hexadecanediol (CAS No. 61490-71-9) is a chiral diol with significant applications in various fields, including pharmaceuticals, cosmetics, and materials science. This compound is characterized by its chiral center and long alkyl chain, which contribute to its unique properties and versatility. In this article, we will delve into the chemical structure, synthesis methods, applications, and recent research advancements related to (R)-1,2-hexadecanediol.
Chemical Structure and Properties
(R)-1,2-Hexadecanediol is a chiral compound with the molecular formula C16H34O2. The presence of a chiral center at the second carbon atom of the alkyl chain imparts optical activity to the molecule. This compound has two hydroxyl groups (-OH) located at the first and second carbon atoms of the hexadecane chain. The hydroxyl groups are responsible for the compound's ability to form hydrogen bonds, which can influence its solubility and reactivity in various solvents.
The physical properties of (R)-1,2-hexadecanediol include a high melting point (typically around 50-55°C) and a low volatility due to its long alkyl chain. These properties make it suitable for use in formulations that require stability at elevated temperatures. Additionally, the compound exhibits good thermal stability and low toxicity, which are important considerations for its use in various applications.
Synthesis Methods
The synthesis of (R)-1,2-hexadecanediol can be achieved through several routes, each with its own advantages and challenges. One common method involves the asymmetric reduction of 1,2-hexadecanedione using chiral catalysts or enzymes. This approach allows for the selective formation of the desired enantiomer with high enantiomeric excess (ee). Another method involves the hydroboration-oxidation of 1-hexadecene followed by chiral resolution to obtain the (R)-enantiomer.
Recent advancements in catalytic asymmetric synthesis have led to more efficient and environmentally friendly methods for producing (R)-1,2-hexadecanediol. For example, researchers have developed novel chiral catalysts that can achieve high yields and selectivities under mild reaction conditions. These developments have significant implications for large-scale production and industrial applications.
Applications in Pharmaceuticals
(R)-1,2-Hexadecanediol has found applications in pharmaceutical research and development due to its unique chemical properties. One area of interest is its use as a chiral building block in the synthesis of complex molecules with biological activity. The presence of two hydroxyl groups allows for multiple functionalization steps, making it a versatile starting material for drug discovery.
In addition to its role as a building block, (R)-1,2-hexadecanediol has been explored as a potential drug delivery agent. Its long alkyl chain can enhance the solubility and permeability of hydrophobic drugs, improving their bioavailability and therapeutic efficacy. Recent studies have shown that conjugating drugs to (R)-1,2-hexadecanediol can result in sustained release profiles and reduced side effects.
Cosmetic Applications
In the cosmetics industry, (R)-1,2-Hexadecanediol is valued for its emollient properties and ability to improve skin hydration. The compound's long alkyl chain provides a smooth texture and enhances the spreadability of cosmetic formulations. Additionally, its hydroxyl groups can form hydrogen bonds with water molecules, helping to lock in moisture and prevent dryness.
Recent research has also focused on the use of (R)-1,2-hexadecanediol as a penetration enhancer in topical formulations. By facilitating the penetration of active ingredients through the skin barrier, it can improve the efficacy of anti-aging creams, sunscreens, and other skincare products. This property has led to increased interest from cosmetic manufacturers seeking to develop more effective formulations.
Materials Science Applications
Beyond pharmaceuticals and cosmetics, (R)-1,2-Hexadecanediol has potential applications in materials science. Its long alkyl chain and hydroxyl groups make it suitable for use as a polymer modifier or additive in various polymer systems. For example, incorporating (R)-1,2-hexadecanediol into polymeric materials can improve their mechanical properties, such as flexibility and toughness.
In recent years, researchers have explored the use of chiral diols like (R)-1,2-hexadecanediol in the development of chiral polymers with unique optical properties. These polymers have potential applications in optical devices and sensors due to their ability to interact with polarized light. Additionally, chiral diols can be used as ligands or stereochemical directors in coordination chemistry to control the stereochemistry of metal complexes.
Conclusion
(R)-1,2-Hexadecanediol (CAS No. 61490-71-9) is a versatile chiral diol with a wide range of applications in pharmaceuticals, cosmetics, and materials science. Its unique chemical structure and properties make it an attractive compound for various research and industrial purposes. Recent advancements in synthesis methods have improved its accessibility for large-scale production, while ongoing research continues to uncover new applications for this fascinating molecule.




